molecular formula C10H8F2O2 B6146146 1-(2,6-difluorophenyl)butane-1,3-dione CAS No. 325722-43-8

1-(2,6-difluorophenyl)butane-1,3-dione

Cat. No. B6146146
CAS RN: 325722-43-8
M. Wt: 198.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)butane-1,3-dione (DFPD) is a compound belonging to the group of aromatic diketones. It is a colorless solid that is soluble in water and has a wide range of applications in scientific research. DFPD is a useful reagent for the synthesis of various compounds and has been used in the preparation of pharmaceuticals, dyes, and other chemicals. In addition, it can be used as a catalyst in organic reactions and as a stabilizer for a variety of catalysts.

Scientific Research Applications

1-(2,6-difluorophenyl)butane-1,3-dione has been widely used in scientific research due to its wide range of applications. It has been used as a reagent in organic synthesis and as a catalyst for a variety of reactions. It has also been used as a stabilizer for catalysts in the preparation of pharmaceuticals and dyes. In addition, it has been used in the synthesis of several compounds, including amino acids and peptides, as well as in the synthesis of polymers.

Mechanism of Action

1-(2,6-difluorophenyl)butane-1,3-dione is an aromatic diketone that acts as a Lewis acid and can form complexes with a variety of compounds. It has been shown to form complexes with a variety of metals, including iron, cobalt, and nickel. It can also form complexes with organic molecules, such as proteins and nucleic acids. These complexes can be used to catalyze a variety of reactions, including the formation of polymers.
Biochemical and Physiological Effects
1-(2,6-difluorophenyl)butane-1,3-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer effects. In addition, it has been shown to have a protective effect against oxidative stress and to inhibit the growth of various types of tumors. It has also been shown to have a protective effect against DNA damage and to reduce the risk of developing certain diseases, such as diabetes and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

1-(2,6-difluorophenyl)butane-1,3-dione is a useful reagent for a variety of lab experiments due to its wide range of applications. It is relatively stable and can be stored at room temperature for long periods of time. However, it is also a strong oxidizing agent and should be handled with care as it can be hazardous if not handled properly.

Future Directions

Future research on 1-(2,6-difluorophenyl)butane-1,3-dione could focus on its potential applications in the synthesis of various compounds, including pharmaceuticals and dyes. In addition, further research could focus on its potential use as a catalyst in organic reactions and as a stabilizer for catalysts. Additionally, further research could focus on its potential use in the synthesis of polymers and its potential biochemical and physiological effects. Finally, further research could focus on its potential use as a protective agent against oxidative stress and its potential use in the prevention and treatment of various diseases.

Synthesis Methods

1-(2,6-difluorophenyl)butane-1,3-dione can be synthesized from the reaction of 2,6-difluorobenzoyl chloride and 1,3-dibromobutane in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 80-100°C for several hours. The product is then purified by recrystallization from a suitable solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,6-difluorophenyl)butane-1,3-dione involves the condensation of 2,6-difluorobenzaldehyde with ethyl acetoacetate, followed by reduction and decarboxylation.", "Starting Materials": [ "2,6-difluorobenzaldehyde", "ethyl acetoacetate", "sodium borohydride", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 2,6-difluorobenzaldehyde with ethyl acetoacetate in the presence of acetic acid to form 1-(2,6-difluorophenyl)butane-1,3-dione.", "Step 2: Reduction of the intermediate product with sodium borohydride in the presence of water to form the corresponding alcohol.", "Step 3: Decarboxylation of the alcohol with sodium hydroxide to form the final product, 1-(2,6-difluorophenyl)butane-1,3-dione." ] }

CAS RN

325722-43-8

Product Name

1-(2,6-difluorophenyl)butane-1,3-dione

Molecular Formula

C10H8F2O2

Molecular Weight

198.2

Purity

95

Origin of Product

United States

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